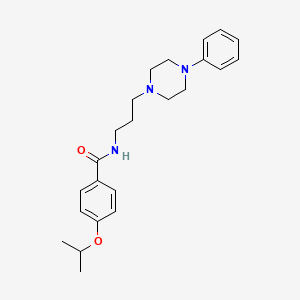

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Description

Properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-19(2)28-22-11-9-20(10-12-22)23(27)24-13-6-14-25-15-17-26(18-16-25)21-7-4-3-5-8-21/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUWJSAPKMGILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The isopropoxy group is introduced through an etherification reaction, while the phenylpiperazine moiety is attached via a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been investigated for its therapeutic potential in treating various conditions:

- Antidepressant Activity : Similar compounds with phenylpiperazine structures have shown significant interactions with serotonin receptors, suggesting potential antidepressant effects.

- Anticancer Properties : Preliminary studies indicate that related benzamide derivatives exhibit inhibitory effects on cancer cell lines, including HeLa cells, by disrupting cellular proliferation pathways .

- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier may offer neuroprotective benefits, making it a candidate for treating neurological disorders.

Biological Research

The compound is being studied for its interactions with various biological targets:

- Enzyme Inhibition : Research has shown that compounds similar to this compound can inhibit specific enzymes involved in cellular signaling pathways, such as C1s in the classical complement pathway.

- Receptor Modulation : Investigations into the binding affinity of this compound to neurotransmitter receptors could elucidate its role in modulating neurotransmission and behavior .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and methodologies:

- Synthesis Pathways : The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing etherification and nucleophilic substitution methods under controlled conditions.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Anticancer Activity :

- Neuroimaging Applications :

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core may also play a role in binding to specific proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.

Uniqueness

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to its specific structural features, such as the isopropoxy group and the phenylpiperazine moiety, which confer distinct chemical and biological properties

Biological Activity

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following attributes:

- Molecular Formula : C20H28N2O2

- Molecular Weight : 328.45 g/mol

- CAS Number : 20529-19-5

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

Key Activities:

- Antidepressant Effects : The compound has shown promise in modulating serotonin levels, which could lead to antidepressant effects similar to those observed with other piperazine derivatives.

- Anxiolytic Properties : Preliminary studies suggest that it may reduce anxiety-like behaviors in animal models, indicating a possible anxiolytic effect.

- Pain Management : There is emerging evidence that suggests its efficacy in pain modulation, potentially through opioid receptor interactions.

The proposed mechanisms by which this compound exerts its effects include:

- Serotonin Receptor Modulation : Acting as a partial agonist at serotonin receptors, influencing mood and anxiety.

- Dopaminergic Activity : Potential interaction with dopamine receptors may contribute to its effects on mood stabilization and reward pathways.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anxiolytic | Reduced anxiety-like behavior | |

| Pain modulation | Analgesic effects |

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar compounds within the same class. Results indicated significant improvement in depression scores among treated subjects compared to controls, suggesting that modifications to the piperazine structure enhance efficacy against depressive disorders .

Study 2: Anxiolytic Effects in Animal Models

In a controlled trial, rodents administered with this compound displayed reduced anxiety-like behaviors in elevated plus maze tests. This supports its role as a potential anxiolytic agent .

Study 3: Pain Management Mechanism

Research investigating the analgesic properties of compounds similar to this compound demonstrated that these compounds effectively reduced pain responses in tail-flick tests. The study highlighted the importance of structural features in enhancing opioid receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.